molecular formula C14H8BrN3S B2700651 4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,11(16),12,14-heptaene-9-thione CAS No. 234096-98-1

4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,11(16),12,14-heptaene-9-thione

Cat. No.: B2700651
CAS No.: 234096-98-1
M. Wt: 330.2
InChI Key: NFFZACIULUFTOF-UHFFFAOYSA-N
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Description

2-Bromobenzimidazo[1,2-c]quinazoline-6(5H)-thione is a heterocyclic compound that belongs to the class of benzimidazoquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,11(16),12,14-heptaene-9-thione consists of a fused ring system containing benzimidazole and quinazoline moieties, with a bromine atom at the 2-position and a thione group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,11(16),12,14-heptaene-9-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with 2-bromoaniline in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and oxidation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

2-Bromobenzimidazo[1,2-c]quinazoline-6(5H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,11(16),12,14-heptaene-9-thione involves its interaction with specific molecular targets. For example, in its antimicrobial activity, the compound disrupts bacterial cell membranes, leading to cell death. In its anticancer activity, it inhibits enzymes such as histone deacetylases (HDACs) and kinases, which play crucial roles in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromobenzimidazo[1,2-c]quinazoline-6(5H)-thione is unique due to the presence of both the bromine atom and the thione group, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound in various applications .

Properties

IUPAC Name

2-bromo-12H-benzimidazolo[1,2-c]quinazoline-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrN3S/c15-8-5-6-10-9(7-8)13-16-11-3-1-2-4-12(11)18(13)14(19)17-10/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIQZUZRQOCYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=C4C=C(C=CC4=NC(=S)N23)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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